2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
Overview
Description
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a cyclohexyl group, and a glycinamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Cyclohexylamine addition: The sulfonyl chloride intermediate is then reacted with cyclohexylamine under controlled conditions to form the N2-cyclohexyl derivative.
Glycinamide coupling: The final step involves coupling the N2-cyclohexyl derivative with 2-ethyl-6-methylphenylglycinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide
- N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(6-methylphenyl)glycinamide
Uniqueness
2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE is unique due to the presence of both the 2-ethyl and 6-methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O4S/c1-4-18-10-8-9-17(2)24(18)26-23(28)16-27(19-11-6-5-7-12-19)32(29,30)20-13-14-22(31-3)21(25)15-20/h8-10,13-15,19H,4-7,11-12,16H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFRIGJDLOSUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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